molecular formula C13H11F3N2O5S B11504863 Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate

Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate

Cat. No.: B11504863
M. Wt: 364.30 g/mol
InChI Key: YBDUFKAQTUIKSS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the benzothiophene ring, providing a lipophilic character.

    Amino Group (NH2): The amino group (-NH2) contributes to its basic properties.

    Nitro Group (NO2): The nitro group (-NO2) imparts reactivity and polarity.

    Trifluoroethoxy Group (CF3CH2O): The trifluoroethoxy group (-CF3CH2O-) enhances solubility and stability.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 3-amino-6-nitrobenzothiophene with ethyl chloroformate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ethyl ester.

Industrial Production: Industrial production typically involves large-scale batch processes using optimized conditions. Solvents, catalysts, and temperature play crucial roles in achieving high yields.

Chemical Reactions Analysis

Reactions:

    Reduction: Ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate can undergo reduction to form the corresponding amino compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The nitro group may undergo oxidation to yield various functional groups.

Common Reagents:

    Hydrogen gas (H2): Used for reduction.

    Alkali metal hydrides (e.g., LiAlH4): Also employed in reduction reactions.

    Acid chlorides or anhydrides: Used for esterification.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: For designing functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

  • Benzothiophenes with different substituents.
  • Nitro-substituted heterocycles.

Properties

Molecular Formula

C13H11F3N2O5S

Molecular Weight

364.30 g/mol

IUPAC Name

ethyl 3-amino-6-nitro-4-(2,2,2-trifluoroethoxy)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H11F3N2O5S/c1-2-22-12(19)11-10(17)9-7(23-5-13(14,15)16)3-6(18(20)21)4-8(9)24-11/h3-4H,2,5,17H2,1H3

InChI Key

YBDUFKAQTUIKSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])OCC(F)(F)F)N

Origin of Product

United States

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